molecular formula C16H17ClN2O2 B1390891 N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide CAS No. 1020056-65-8

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide

Cat. No.: B1390891
CAS No.: 1020056-65-8
M. Wt: 304.77 g/mol
InChI Key: OUSROFSVKAESDI-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide (CAS 1020056-65-8) is a chemical compound of significant interest in medicinal chemistry and oncology research, with a molecular formula of C 16 H 17 ClN 2 O 2 and a molecular weight of 304.77 g/mol [ ]. This propanamide derivative is characterized by predicted physical properties including a boiling point of 516.6±50.0 °C and a density of 1.278±0.06 g/cm 3 [ ]. The core research value of this compound is linked to its structural features, which are associated with the 1,3,4-oxadiazole class of heterocyclic compounds [ ]. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery due to its wide range of biological activities and is a known pharmacophore in several FDA-approved drugs [ ]. Researchers are particularly interested in 1,3,4-oxadiazole derivatives for their potent anticancer properties [ ]. These compounds have demonstrated promising mechanisms of action by serving as inhibitors for key enzymes and proteins involved in cancer cell proliferation, such as telomerase, histone deacetylase (HDAC), thymidylate synthase, and thymidine phosphorylase [ ]. The structural motif allows for selective interaction with nucleic acids, enzymes, and globular proteins, making it a valuable template for developing novel targeted therapies [ ]. This product is offered with high purity, typically 97% or greater, and is available in various quantities to support laboratory-scale research [ ]. It is supplied as a solid and should be stored in a dry, sealed place to maintain stability [ ]. Intended Use and Disclaimer: this compound is provided For Research Use Only . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use [ ].

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-14(18)4-3-5-15(10)19-16(20)11(2)21-13-8-6-12(17)7-9-13/h3-9,11H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSROFSVKAESDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation Reaction

The key step in the synthesis is the amidation of 3-amino-2-methylaniline (or closely related o-toluidine derivatives) with 2-(4-chlorophenoxy)propionyl chloride or similar acyl chlorides.

  • Reaction Conditions: The amidation is typically carried out in an organic solvent such as acetone or toluene, under controlled temperature conditions (often 20–30 °C initially, followed by room temperature stirring for 2–3 hours). An ice-water bath may be used during the addition of the acyl chloride to control exothermicity.

  • Catalysts/Base: Potassium carbonate or triethylamine is commonly employed as a base to scavenge the hydrochloric acid generated during amidation, facilitating the reaction.

  • Molar Ratios: The molar ratio of aniline derivative to acyl chloride is generally maintained around 1:1 to 1:1.5, with base in excess (1–3 equivalents) to ensure complete reaction.

Amination or Further Functionalization

Following amidation, the intermediate may undergo ammoniation or other nucleophilic substitution reactions to introduce or modify amino groups if necessary.

  • Reaction Conditions: The intermediate is dissolved in an organic solvent (toluene or acetone), and the amine reagent (e.g., propylamine or other amines) is added. The mixture is refluxed at 70–110 °C for 12–14 hours to complete the reaction.

  • Molar Ratios: The amine reagent is used in excess (2–4 equivalents) relative to the intermediate to drive the reaction to completion.

Purification and Salification

After the main reaction steps, the crude product is purified by:

  • Filtration and washing to remove inorganic salts and impurities.

  • Solvent removal by steam distillation or vacuum drying.

  • Salification by adjusting the pH of the solution to 1–3 using concentrated hydrochloric acid (≥35%) in solvents like ethyl acetate or acetone to precipitate the product as a hydrochloride salt.

  • Recrystallization from acetone or similar solvents to improve purity and crystallinity.

Step Reagents/Conditions Solvent Temperature Time Molar Ratio (Reactants) Notes
Amidation 3-amino-2-methylaniline + 2-(4-chlorophenoxy)propionyl chloride + base (K2CO3 or triethylamine) Acetone/Toluene 0–30 °C (initial), then room temp 2–3 hours 1:1 to 1:1.5 (aniline:acyl chloride), base excess Ice-water bath during addition
Amination/Modification Intermediate + amine (e.g., propylamine) Toluene/Acetone 70–110 °C (reflux) 12–14 hours 1:2–4 (intermediate:amine) Reflux under inert atmosphere
Purification & Salification pH adjustment with HCl (≥35%) in ethyl acetate or acetone Ethyl acetate/acetone Ambient Variable Recrystallization in acetone
  • The described preparation methods avoid harsh conditions such as high pressure or extreme temperatures, making them suitable for industrial scale-up.

  • Use of readily available raw materials like o-toluidine derivatives and chlorophenoxypropionyl chloride facilitates cost-effective synthesis.

  • The reaction yields are reported to be high, with simple operation and straightforward purification steps.

  • Continuous flow and automated reactors may be employed in industrial settings to enhance reproducibility, yield, and purity.

The preparation of N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide relies on a well-established amidation reaction between substituted anilines and chlorophenoxypropionyl derivatives, followed by amination and purification steps. The methods are characterized by mild reaction conditions, high efficiency, and suitability for industrial production. Optimization of molar ratios, reaction times, and purification protocols ensures high-quality product suitable for further research and application.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide is primarily studied for its potential therapeutic effects, particularly in cancer and antimicrobial research.

  • Anticancer Activity :
    • Recent studies indicate that this compound exhibits promising anticancer properties. It has been shown to interact with receptors involved in cancer progression, particularly targeting the vascular endothelial growth factor (VEGF) pathways. This interaction may inhibit tumor growth by disrupting angiogenesis.
    • Case Study : In vitro assays revealed that the compound significantly reduces the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutic agents.
  • Antimicrobial Activity :
    • Preliminary tests suggest that the compound demonstrates efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity profile. The chlorophenoxy group is hypothesized to enhance membrane permeability, disrupting bacterial cell wall synthesis or function.

Chemical Synthesis

The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with enhanced biological activities.

  • Types of Reactions :
    • Oxidation : The amino group can be oxidized to form nitro derivatives.
    • Reduction : The compound can be reduced to form amine derivatives.
    • Substitution : The chlorophenoxy group can undergo nucleophilic substitution reactions.

Industrial Applications

In the industrial sector, this compound is explored for its potential use in developing new materials and chemical processes. Its unique properties may contribute to advancements in agrochemicals or polymers.

Mechanism of Action

The mechanism of action of N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

N-[3,4-(Methylenedioxy)benzyl]-2-(4-chlorophenoxy)propanamide (12b)

  • Structure: Shares the 2-(4-chlorophenoxy)propanoyl group but substitutes the 3-amino-2-methylphenyl with a 3,4-methylenedioxybenzyl group.
  • Properties: Molecular weight = 333.1 g/mol; synthesized via coupling of 2-(4-chlorophenoxy)propanoic acid with 3,4-methylenedioxybenzylamine.
  • Activity : Reported as a Pseudomonas inhibitor, with a fluffy white solid morphology and distinct NMR profiles (δ 7.26–7.21 ppm for aromatic protons) .

2-Amino-N-(3-chloro-4-methoxyphenyl)propanamide

  • Structure: Features a 2-amino-propanamide chain attached to a 3-chloro-4-methoxyphenyl group.
  • Key Difference: The 2-amino group on the propanamide backbone may enhance solubility compared to the target compound’s 3-aminoaryl group .

Modifications to the Phenoxy Group

2-(4-Chlorophenoxy)-N′-(2-hydroxybenzylidene)propanehydrazide

  • Structure : Replaces the amide bond with a hydrazide linkage and introduces a 2-hydroxybenzylidene group.
  • Properties : Molecular formula = C16H14ClN2O3; molecular weight = 333.75 g/mol.
  • Activity : Hydrazide derivatives are often explored for antimicrobial or chelation properties, diverging from typical amide-based applications .

2-(2-Chloro-4-fluorophenoxy)propanoic acid (11c)

  • Structure: Substitutes the 4-chlorophenoxy group with a 2-chloro-4-fluorophenoxy moiety.
  • Properties: Synthesized via alkylation of 2-chloro-4-fluorophenol, yielding an off-white powder (86% yield).
  • Relevance : Halogen positioning influences electronic properties and binding affinity in enzyme inhibition .

Complex Derivatives with Heterocyclic Substituents

3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Structure : Incorporates a bulky heterocyclic substituent with indole and pyrimidine moieties.
  • Properties : Molecular weight = 540.5 g/mol; designed as an ATF4 inhibitor for cancer therapy.
  • Key Contrast : The complexity enhances specificity for molecular targets but may reduce bioavailability compared to simpler amides .

2-(4-Chlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylpropanamide

  • Structure: Combines the 4-chlorophenoxy group with a dihydroindenylmethyl substituent.
  • Properties : Molecular weight = 359.8 g/mol; Smiles string = CC(C)(Oc1ccc(Cl)cc1)C(=O)NCC1(O)Cc2ccccc2C1.

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound C16H17ClN2O2 304.78 3-Amino-2-methylphenyl, 4-ClPhO -
N-[3,4-(Methylenedioxy)benzyl]-2-(4-ClPhO)propanamide C17H14ClNO4 333.1 3,4-Methylenedioxybenzyl
2-(4-ClPhO)-N′-(2-hydroxybenzylidene)propanehydrazide C16H14ClN2O3 333.75 Hydrazide, benzylidene
3-Chloro-N-(heterocyclic phenyl)propanamide C22H24ClN5O2 540.5 Indole-pyrimidine

Biological Activity

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C17H20ClN2O2C_{17}H_{20}ClN_{2}O_{2}. The compound features a unique combination of an amino group, chlorophenoxy group, and methyl substitutions on the phenyl rings, which may enhance its biological activity compared to similar compounds.

Property Value
Molecular FormulaC17H20ClN2O2C_{17}H_{20}ClN_{2}O_{2}
Molecular Weight320.81 g/mol
Key Functional GroupsAmino, Chlorophenoxy

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. Molecular docking studies suggest that it interacts with specific receptors involved in cancer progression, particularly targeting vascular endothelial growth factor (VEGF) pathways. This interaction may inhibit tumor growth by disrupting angiogenesis.

  • Case Study : In vitro assays have shown that this compound can significantly reduce the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutic agents.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests indicate efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile.

  • Mechanism of Action : It is hypothesized that the chlorophenoxy group enhances membrane permeability, allowing the compound to disrupt bacterial cell wall synthesis or function .

3. Anticonvulsant Activity

Emerging research highlights the potential anticonvulsant effects of this compound. Studies indicate that it may modulate neurotransmitter systems involved in seizure activity.

  • Findings : In animal models, the compound demonstrated a significant reduction in seizure frequency and severity when compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of specific substituents influences its interaction with biological targets:

  • Chlorine Substitution : The chlorine atom at the para position of the phenoxy group is believed to enhance lipophilicity and receptor binding affinity.
  • Amino Group : The amino group at the meta position is essential for maintaining biological activity, likely through hydrogen bonding interactions with target proteins.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Amination Reaction : Starting from 4-chlorophenol and 3-amino-2-methylbenzene, amination can be achieved using various coupling agents.
  • Reflux Conditions : The reaction typically requires refluxing in a suitable solvent (e.g., ethanol or dimethylformamide) to facilitate the formation of the amide bond.

Q & A

Q. What are the standard synthetic routes for N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide?

The compound is typically synthesized via coupling reactions between 2-(4-chlorophenoxy)propanoic acid derivatives and 3-amino-2-methylaniline. For example, analogous methods involve activating the carboxylic acid with coupling agents like HATU or EDCl, followed by reaction with the amine in solvents such as DCM or DMF under inert conditions. Purification is achieved via column chromatography and confirmed by HPLC (purity >95%) and NMR spectroscopy .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and coupling patterns (e.g., aromatic protons at δ 6.6–7.3 ppm, methyl groups at δ 1.5–2.0 ppm) .
  • HRMS/ESIMS : Validates molecular weight and formula (e.g., [M+H]+ peaks matching theoretical values) .
  • HPLC : Assesses purity (>95% is typical for biological assays) .

Q. What preliminary biological assays are recommended?

Start with in vitro antimicrobial or enzyme inhibition assays. For example:

  • MIC assays against Bacillus subtilis or Pseudomonas aeruginosa (common in phenoxyacetamide studies), using concentrations ranging from 1–100 µg/mL .
  • Enzyme inhibition : Evaluate binding to targets like FabI or TRPV1 via fluorescence-based assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yields (25–84% in analogous syntheses) depend on:

  • Stoichiometry : Excess amine (1.2–1.5 eq) improves coupling efficiency .
  • Catalysts : Use of DMAP or TEA to enhance reaction rates .
  • Temperature : Reactions at 0–5°C reduce side products in acid activation steps .

Q. What structural modifications enhance bioactivity?

Structure-activity relationship (SAR) studies suggest:

  • Phenoxy group substitution : Electron-withdrawing groups (e.g., Cl, CF3) at the 4-position improve antimicrobial activity .
  • Amide backbone rigidity : Methyl or cyclopropyl substituents on the propanamide chain increase target selectivity .

Q. How can contradictory data in biological assays be resolved?

Discrepancies may arise from:

  • Assay conditions : Validate pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
  • Compound stability : Perform LC-MS to check degradation during assays .
  • Biological models : Use isogenic strains or knockout mutants to confirm target specificity .

Q. What computational methods support drug design for this compound?

  • 3D Pharmacophore modeling : Identifies critical hydrogen-bond acceptors (e.g., chlorophenoxy oxygen) and hydrophobic pockets .
  • Molecular docking : Predicts binding modes to targets like FabI (PDB: 2GTT) with scoring functions (e.g., Glide SP) .
  • QSAR : Correlates logP and polar surface area with membrane permeability .

Methodological Challenges

Q. How to address low solubility in aqueous assays?

  • Co-solvents : Use cyclodextrins or PEG-400 to improve solubility without toxicity .
  • Salt formation : Convert the free base to hydrochloride or acetate salts .
  • LogP optimization : Introduce polar groups (e.g., hydroxyl) while maintaining activity .

Q. What strategies validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • Fluorescence tagging : Label the compound with BODIPY or Cy5 for localization studies .

Q. How to analyze metabolite profiles during degradation studies?

  • LC-HRMS/MS : Identify major metabolites (e.g., hydrolyzed amide or oxidized phenoxy products) .
  • Stable isotope labeling : Track metabolic pathways using 13C or 15N analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide
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N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide

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